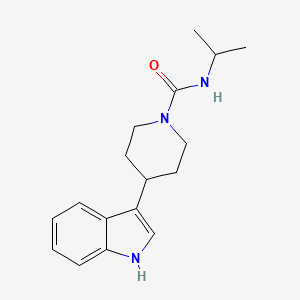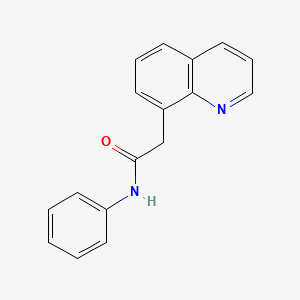
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, commonly known as 2-Fluorodeschloroketamine (2-FDCK), is a chemical compound that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and has been gaining popularity in the scientific research community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been studied extensively in the scientific research community due to its potential therapeutic applications. It has been found to have anesthetic, analgesic, and antidepressant effects. It has also been studied for its potential use in treating addiction, anxiety, and post-traumatic stress disorder (PTSD).
Wirkmechanismus
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory. It binds to the receptor and inhibits the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. This results in the suppression of pain and the induction of anesthesia.
Biochemical and Physiological Effects:
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Zukünftige Richtungen
There are many future directions for the study of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one. One area of research is the development of new analogs and derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in various neurological and psychiatric disorders. Additionally, there is a need for further studies on the safety and toxicity of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one, as well as its potential interactions with other drugs and medications.
Conclusion:
In conclusion, 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one is a chemical compound that has gained popularity in the scientific research community due to its potential therapeutic applications. It acts on the NMDA receptor and has been found to have anesthetic, analgesic, and antidepressant effects. While there are advantages and limitations to using 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments, there are many future directions for research on this compound, including the development of new analogs and derivatives and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 2-Fluorobenzonitrile with cyclohexanone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with pyrrolidine to obtain 3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one. The purity of the compound can be improved through recrystallization and further purification techniques.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-12-6-2-1-5-11(12)7-8-13(16)15-9-3-4-10-15/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXLOZQGXQECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-1-pyrrolidin-1-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)








